molecular formula C17H19N3O2 B2850056 N-(2-(3-ethylureido)phenyl)-2-methylbenzamide CAS No. 1203375-51-2

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide

Cat. No.: B2850056
CAS No.: 1203375-51-2
M. Wt: 297.358
InChI Key: MEDSGBBOKVFFRA-UHFFFAOYSA-N
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Description

The compound is a derivative of urea and benzamide, both of which are important in various fields of chemistry and biology . Urea derivatives are known for their wide range of biological activities, and benzamides are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like the Gewald reaction, the Paal–Knorr synthesis, and the Hinsberg synthesis . These methods involve the condensation of various substrates to form the desired compound .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a benzene ring (from the benzamide portion) and a urea derivative. The exact structure would depend on the positions of the various substituents on the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds of this type can undergo a variety of chemical reactions. For example, boronic esters, which are similar to urea derivatives, can undergo protodeboronation .

Scientific Research Applications

Synthesis and Characterization

Research in polymer science has led to the synthesis of novel aromatic polyimides using diamines, including compounds related to N-(2-(3-ethylureido)phenyl)-2-methylbenzamide. These polyimides exhibit high solubility in organic solvents and thermal stability, making them suitable for high-performance materials with applications in electronics, aerospace, and coatings (Butt et al., 2005).

Catalytic Applications

The catalytic properties of palladium iodide in the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides highlight another application area. These reactions are crucial for producing compounds with potential pharmaceutical applications, showcasing the versatility of this compound derivatives in organic synthesis (Mancuso et al., 2014).

Environmental Applications

The development of novel adsorbents for the removal of heavy metals from aqueous solutions is another significant application. A study demonstrated the use of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide as an effective adsorbent for Ni(II) ions, showing high removal efficiency and potential applications in water purification (Rahman & Nasir, 2019).

Pharmacological Potential

The design and synthesis of N-acylhydrazone derivatives as histone deacetylase 6/8 dual inhibitors highlight the pharmacological potential of compounds structurally related to this compound. These inhibitors are promising for the development of new cancer therapies, demonstrating the critical role of these compounds in medicinal chemistry (Rodrigues et al., 2016).

Sensing and Detection Technologies

Ethynylated-thiourea derivatives, including those related to this compound, have been explored as sensing layers for the detection of CO2 gas. These studies underscore the potential of these compounds in the development of resistive-type gas sensors for environmental monitoring (Daud et al., 2019).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, many urea derivatives are used as inhibitors of various enzymes .

Future Directions

Future research could involve the synthesis of this compound and the investigation of its properties and potential uses. Given the wide range of biological activities associated with urea and benzamide derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

N-[2-(ethylcarbamoylamino)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-18-17(22)20-15-11-7-6-10-14(15)19-16(21)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSGBBOKVFFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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